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Compound of Interest

Compound Name: SHO1122147

Cat. No.: B15574463

An In-depth Technical Guide to the Early Research Findings on SHO1122147

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHO01122147 is a novel small molecule identified as a potent mitochondrial uncoupler. Early
research, primarily detailed in a study published in the Journal of Medicinal Chemistry, has
positioned SHO1122147 as a promising therapeutic candidate for metabolic diseases,
specifically obesity and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3][4][5]
[6][7] This technical guide synthesizes the currently available preclinical data, experimental
methodologies, and the proposed mechanism of action for SHO1122147.

Chemical Identity

Property Value
SHO-1122147; SHO 1122147; Compound
Synonyms
7m[1][8][e]
6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1][10
IUPAC Name (( | [ p .y.] yl) )-[11[10]
[11]oxadiazolo[3,4-b]pyridin-7-ol[1]
Chemical Formula C17H11CIN4O2[1]
Molecular Weight 338.75 g/mol [1]
Appearance Not specified in available research.
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Mechanism of Action: Mitochondrial Uncoupling

SHO1122147 functions as a mitochondrial uncoupler, a class of molecules that dissipate the
proton gradient across the inner mitochondrial membrane.[1][2][3][4] This process uncouples
nutrient oxidation from ATP synthesis, leading to an increase in the oxygen consumption rate
(OCR) and cellular respiration as the cell works to re-establish the proton motive force.[8][9]

The net effect is an increase in energy expenditure.
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Caption: Mechanism of SHO1122147 as a mitochondrial uncoupler.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from early preclinical studies of
SHO1122147.

Table 1: In Vitro Activity
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Parameter Cell Line Value Reference
EC50 (Mitochondrial
] L6 Myoblasts 3.6 uM [LI3N415161171[8]I9]
Uncoupling)
Increase in Oxygen
Consumption Rate L6 Myoblasts 69% [819]

(OCR)

ble 2: : | kinetics in Mi

Parameter Dosing Value Reference
Administration Route Oral Gavage 10 mg/kg [2]
Half-life (t1/2) Single Dose 2 hours (1121131411511 71
Maximum Single D 35 uM [LI21041150071
ingle Dose

Concentration (Cmax) d H
Maximum Tolerated -

Not specified >1,000 mg/kg (1121141511611 71

Dose

ble 3: In Vivo Effi : lel of MAS

Parameter Dosing

Outcome

Reference

Gubra-Amylin (GAN)

mouse model

Animal Model

[LIE2IEB14105]L7]

200 mg/kg/day

(admixed in food)

Administration

[LIE2][4105007]

Significant decrease

(1121141050071

Decreased fat mass,

increased lean mass

[2]

Significant decrease

(1102114150071

Significant decrease

[2]

Body Weight Chronic
Body Composition Chronic
Liver Triglycerides Chronic
Plasma ALT Chronic
Body Temperature Chronic

No significant change

[L1(2][41[5]06]17]
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Experimental Protocols

The following are detailed methodologies for key experiments based on the available research.

Oxygen Consumption Rate (OCR) Assay

This assay is crucial for quantifying the mitochondrial uncoupling activity of a compound.
Objective: To measure the effect of SHO1122147 on cellular respiration in L6 myoblasts.
Methodology:

o Cell Culture: L6 myoblasts are cultured in appropriate media and seeded into specialized
microplates for Seahorse XF analysis.

e Compound Preparation: A stock solution of SHO1122147 is prepared and serially diluted to
achieve a range of final concentrations.

e Mitochondrial Stress Test:
o Basal OCR is measured.
o Oligomycin (an ATP synthase inhibitor) is injected to determine ATP-linked respiration.

o SHO1122147 is injected at various concentrations to measure the dose-dependent
increase in OCR, indicating uncoupling.

o A combination of rotenone and antimycin A (Complex | and Il inhibitors, respectively) is
injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen
consumption.

o Data Analysis: The EC50 is calculated from the dose-response curve of OCR versus
SHO01122147 concentration.

Experimental Workflow: OCR Assay
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Caption: Workflow for the Oxygen Consumption Rate (OCR) Assay.

In Vivo Efficacy Study in the GAN Mouse Model
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This study evaluates the therapeutic potential of SHO1122147 in a disease-relevant animal
model.

Objective: To assess the effect of chronic SHO1122147 administration on body weight, body
composition, and MASH-related biomarkers in the Gubra-Amylin (GAN) mouse model.

Methodology:

e Model Induction: Male C57BL/6J mice are fed a GAN diet for an extended period (e.g., 33
weeks) to induce obesity and MASH pathology.[4]

o Treatment Groups: Mice are randomized into a vehicle control group and a treatment group
receiving SHO1122147.

e Drug Administration: SHO1122147 is admixed into the GAN diet at a specified concentration
(e.g., 200 mg/kg) for daily administration over several weeks.

e Monitoring:
o Body weight is measured regularly (e.g., weekly).
o Body composition (fat and lean mass) is assessed using techniques like EchoMRI.[2]
o Food intake and body temperature may be monitored.

e Terminal Analysis:

o At the end of the study, blood is collected for analysis of plasma biomarkers such as
alanine aminotransferase (ALT).

o Livers are harvested, weighed, and analyzed for triglyceride content and histopathology.

 Statistical Analysis: Data from the treatment and control groups are compared using
appropriate statistical tests (e.g., t-test).

Logical Relationship: Efficacy Study Design
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Caption: Logical design of the in vivo efficacy study.

Conclusion and Future Directions

The early research on SHO1122147 has established it as a potent mitochondrial uncoupler
with a promising preclinical profile for the treatment of obesity and MASH. The in vitro data
demonstrate its mechanism of action, while the in vivo studies in a clinically relevant mouse
model show efficacy in reducing key disease-related parameters without adverse effects on
body temperature. Future research will likely focus on further preclinical safety and toxicology
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studies, optimization of its pharmacokinetic properties, and ultimately, evaluation in clinical
trials to determine its therapeutic potential in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15574463?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/60307
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02366
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c02366
https://pmc.ncbi.nlm.nih.gov/articles/PMC11647902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11647902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11647902/
https://www.researchgate.net/publication/369075192_Oxadiazolopyridine_Derivatives_as_Efficacious_Mitochondrial_Uncouplers_in_the_Prevention_of_Diet-Induced_Obesity
https://www.researchgate.net/publication/318687471_Sustained-release_mitochondrial_protonophore_reverses_nonalcoholic_fatty_liver_disease_in_rats
https://www.researchgate.net/publication/341303597_6-Amino-125oxadiazolo34-bpyrazin-5-ol_Derivatives_as_Efficacious_Mitochondrial_Uncouplers_in_STAM_Mouse_Model_of_Non-alcoholic_Steatohepatitis
https://www.dcchemicals.com/products/mitochondrial_metabolism.html
https://www.medchemexpress.com/search.html?q=mitochondrial%20uncoupler&ft=&fa=&fp=
https://www.charnwooddiscovery.com/resources/white-papers/
https://www.slideshare.net/slideshow/the-integrated-early-drug-development-platform-white-paper-137491137/137491137
https://www.benchchem.com/product/b15574463#early-research-findings-on-sho1122147
https://www.benchchem.com/product/b15574463#early-research-findings-on-sho1122147
https://www.benchchem.com/product/b15574463#early-research-findings-on-sho1122147
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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